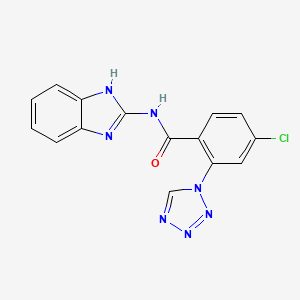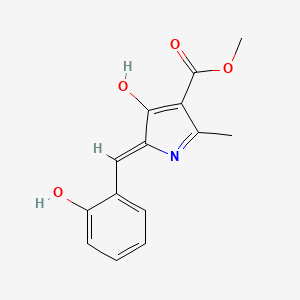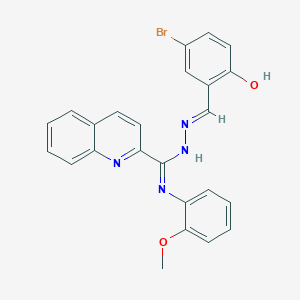
N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide, also known as BCTB, is a chemical compound that has been used in scientific research for its potential therapeutic applications.
Mécanisme D'action
N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide works by inhibiting the activity of the TRPM7 ion channel, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By blocking this ion channel, N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide can potentially prevent or treat diseases that are associated with abnormal TRPM7 activity.
Biochemical and Physiological Effects:
N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects, including reducing inflammation, preventing cell proliferation, and inducing apoptosis. It has also been shown to have a protective effect on the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide in lab experiments is its specificity for the TRPM7 ion channel, which allows for targeted studies on its effects. However, one limitation is that N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide is not very water-soluble, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential use in the treatment of cardiovascular disease, as studies have shown its protective effect on the heart. Additionally, further research could explore its potential use in cancer therapy and neurological disorders. Another direction for research could be the development of more water-soluble forms of N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide for easier administration in lab experiments.
Conclusion:
In conclusion, N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a chemical compound that has shown potential in scientific research for its anti-inflammatory properties and therapeutic applications. Its specificity for the TRPM7 ion channel makes it a valuable tool for targeted studies, and future research could explore its potential use in various fields of medicine.
Méthodes De Synthèse
N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzonitrile with sodium azide, followed by cyclization with 1,2-diaminobenzene. The resulting compound is then chlorinated with thionyl chloride to yield N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide.
Applications De Recherche Scientifique
N-1H-benzimidazol-2-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties and has been used in studies related to cardiovascular disease, cancer, and neurological disorders.
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-chloro-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN7O/c16-9-5-6-10(13(7-9)23-8-17-21-22-23)14(24)20-15-18-11-3-1-2-4-12(11)19-15/h1-8H,(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHGNLMGHPYBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6055231.png)
![N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6055236.png)
![N'-(2,4-dimethylphenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6055246.png)


![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6055283.png)
![3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6055284.png)

![methyl 1-cyclopropyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6055307.png)

![3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B6055325.png)